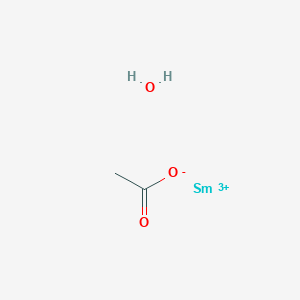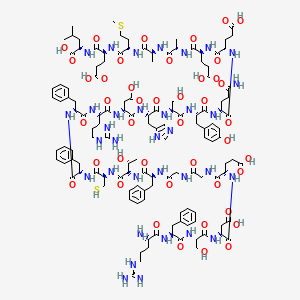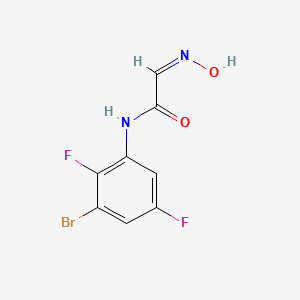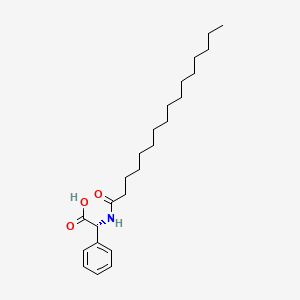
Samarium(3+);acetate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound exists in both hydrate and tetrahydrate forms and is characterized by its pale yellow powder appearance . Samarium is a rare earth element, and its compounds are known for their unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Samarium(III) acetate hydrate can be synthesized by dissolving samarium(III) oxide (Sm₂O₃) in a 50% acetic acid solution. The solution is then crystallized and vacuum dried to obtain the tetrahydrate form . Another method involves crystallizing mixed anion acetates from solutions of samarium chloride (SmCl₃·6H₂O) and samarium oxychloride (SmOCl) in acetic acid .
Industrial Production Methods
Industrial production of samarium(III) acetate hydrate typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of high-purity starting materials and precise control of temperature and concentration are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Samarium(III) acetate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Samarium can exist in multiple oxidation states, and its compounds can participate in redox reactions.
Substitution: The acetate groups in samarium(III) acetate can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with samarium(III) acetate hydrate include acetic acid, samarium chloride, and samarium oxychloride. Reaction conditions often involve controlled temperatures and concentrations to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving samarium(III) acetate hydrate depend on the specific reagents and conditions used. For example, reactions with samarium chloride can yield mixed anion acetates .
Applications De Recherche Scientifique
Samarium(III) acetate hydrate has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of samarium(III) acetate hydrate involves its ability to coordinate with other molecules and ions. This coordination can influence various molecular targets and pathways, depending on the specific application. For example, in catalysis, samarium(III) acetate can facilitate the formation of reactive intermediates, thereby accelerating chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Samarium(III) chloride (SmCl₃): Another common samarium compound used in various chemical reactions and industrial applications.
Samarium(III) nitrate (Sm(NO₃)₃): Used in similar applications as samarium(III) acetate, including catalysis and material synthesis.
Samarium(III) acetylacetonate (Sm(acac)₃): Known for its use in coordination chemistry and as a precursor for other samarium compounds.
Uniqueness
Samarium(III) acetate hydrate is unique due to its specific coordination environment provided by the acetate ligands. This unique coordination can influence its reactivity and applications, making it distinct from other samarium compounds.
Propriétés
Formule moléculaire |
C2H5O3Sm+2 |
|---|---|
Poids moléculaire |
227.4 g/mol |
Nom IUPAC |
samarium(3+);acetate;hydrate |
InChI |
InChI=1S/C2H4O2.H2O.Sm/c1-2(3)4;;/h1H3,(H,3,4);1H2;/q;;+3/p-1 |
Clé InChI |
CPKSJIWBQLCQQL-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)[O-].O.[Sm+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B13904178.png)




![4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B13904210.png)


![Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B13904225.png)

![N-{[1-(Isoquinolin-1-yl)cyclohexa-2,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B13904242.png)
